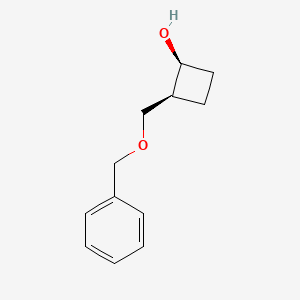

cis-2-(Benzyloxymethyl)cyclobutanol

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(1S,2S)-2-(phenylmethoxymethyl)cyclobutan-1-ol |

InChI |

InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |

InChI Key |

UVPHYUXOZOKSCJ-RYUDHWBXSA-N |

Isomeric SMILES |

C1C[C@@H]([C@@H]1COCC2=CC=CC=C2)O |

Canonical SMILES |

C1CC(C1COCC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of Dichloroketene to Allyl Benzyl Ether

One of the key synthetic routes to cis-2-(Benzyloxymethyl)cyclobutanol starts from the cycloaddition of dichloroketene to allyl benzyl ether. This reaction produces 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone as a pivotal intermediate in approximately 50% yield.

- Reactants: Dichloroketene and allyl benzyl ether

- Product: 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone

- Yield: ~50%

- Physical properties: Pale yellow viscous liquid, boiling point 58°C at 3.0 mmHg

- Characterization: IR (1811 cm⁻¹), NMR (multiple signals corresponding to benzyloxymethyl and cyclobutanone protons), mass spectrometry confirmed molecular weight (M = 258.02).

Conversion to 3-(Benzyloxymethyl)cyclobutanone

The dichlorocyclobutanone intermediate is then converted to 3-(benzyloxymethyl)cyclobutanone by reductive dechlorination and purification steps.

Stereoselective Reduction to cis-2-(Benzyloxymethyl)cyclobutanol

The critical step involves the stereoselective reduction of 3-(benzyloxymethyl)cyclobutanone to the corresponding cis-2-(benzyloxymethyl)cyclobutanol.

- Reagent: Lithium tri-sec-butylborohydride (L-Selectride) in tetrahydrofuran (THF)

- Conditions: Addition at -78°C under argon, followed by warming to room temperature

- Work-up: Saturated aqueous sodium hydrogen carbonate and hydrogen peroxide treatment to quench the reaction

- Yield: High, with cis stereochemistry favored due to steric and electronic factors during hydride delivery

- Purification: Extraction with ethyl acetate, drying over magnesium sulfate, and crystallization from ethyl acetate-light petroleum mixture.

Protection and Functionalization (Optional)

For further synthetic applications, the hydroxyl group of cis-2-(benzyloxymethyl)cyclobutanol can be protected as esters (e.g., 4-nitrobenzoate) or converted via Mitsunobu reaction to couple with purine derivatives, enabling the synthesis of carbocyclic nucleoside analogues.

- Example: Coupling with 6-(4-chlorophenylsulfanyl)-9H-purine under Mitsunobu conditions yields nucleoside derivatives in 60-88% yields.

Reaction Conditions and Yields Summary Table

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cycloaddition of dichloroketene to allyl benzyl ether | Dichloroketene, allyl benzyl ether, reflux in acetic acid | ~50 | Produces 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone |

| 2 | Dechlorination to 3-(benzyloxymethyl)cyclobutanone | Reduction and purification, distillation | 68 | Mobile liquid, purified by distillation |

| 3 | Stereoselective reduction to cis-2-(benzyloxymethyl)cyclobutanol | L-Selectride in THF, -78°C to RT, H2O2 quench | High (>80) | Cis stereochemistry predominates |

| 4 | Protection/coupling (optional) | Mitsunobu reaction with purine derivatives | 60-88 | Enables further nucleoside synthesis |

Additional Preparation Notes

Alternative Reduction Methods

Other reducing agents such as dialkylaluminum chlorides (e.g., diisobutylaluminum chloride) have been reported for related cyclobutanone reductions. These reactions are typically carried out in hydroxylic solvents (methanol preferred) or non-polar solvents (toluene, benzene) at temperatures ranging from -90°C to 50°C, often around 25°C for optimal control.

Stereochemical Control

The cis configuration in cis-2-(benzyloxymethyl)cyclobutanol is achieved by selective hydride delivery to the cyclobutanone, influenced by steric hindrance and the directing effect of the benzyloxymethyl substituent. The use of bulky hydride donors like L-Selectride enhances stereoselectivity.

Purification Techniques

Purification involves typical organic extraction procedures, drying over anhydrous magnesium sulfate, and crystallization from suitable solvents such as ethyl acetate and light petroleum fractions. Chromatographic methods may be employed for intermediates or derivatives.

Research Findings and Applications

- The synthetic route described has been successfully used to prepare carbocyclic nucleoside analogues with potential biological activity, demonstrating the utility of cis-2-(benzyloxymethyl)cyclobutanol as a key intermediate.

- X-ray crystallography confirmed the stereochemistry of intermediates and final products, validating the synthetic approach.

- The yields and reaction conditions reported are reproducible and scalable, suitable for further medicinal chemistry explorations.

Chemical Reactions Analysis

Types of Reactions: cis-2-(Benzyloxymethyl)cyclobutanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different cyclobutane derivatives.

Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce various cyclobutane alcohols.

Scientific Research Applications

cis-2-(Benzyloxymethyl)cyclobutanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving cyclobutane-containing natural products.

Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.

Mechanism of Action

The mechanism of action of cis-2-(Benzyloxymethyl)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares cis-2-(Benzyloxymethyl)cyclobutanol with structurally or functionally analogous compounds, drawing insights from the provided evidence and general cyclobutanol chemistry.

Structural Analogues

Key Observations :

- In contrast, cis-2-aminocyclobutanols exhibit nucleophilic reactivity at the amino group, enabling their use in asymmetric synthesis .

- Synthetic Utility: While cis-2-(Benzyloxymethyl)cyclobutanol may serve as a precursor for spirocyclic systems via acid-catalyzed rearrangements (analogous to methods in ), benzoate esters like 3-hexenyl benzoate are primarily used in non-synthetic applications (e.g., cosmetics) .

Reactivity in Ring-Expansion Reactions

Studies on cyclobutanol derivatives demonstrate their propensity for ring expansion. For example:

- Organocatalyzed Rearrangements: Bulky phosphoric acids catalyze the enantioselective rearrangement of cyclobutanol allylic alcohols to spiro compounds (51%–98% yield, 74%–98% ee) .

- Comparison to Paquette-Type Expansions: Traditional Paquette cyclobutanol expansions rely on sigmatropic shifts, which may be less stereoselective than modern organocatalytic methods .

Physicochemical Properties

Notes:

- The benzyloxymethyl group enhances lipophilicity compared to simpler cyclobutanols but reduces solubility in water relative to glycosides like Isorhamnetin-3-O-glycoside .

Biological Activity

Cis-2-(Benzyloxymethyl)cyclobutanol is a cyclic alcohol with significant potential in medicinal chemistry and organic synthesis. This compound, characterized by its unique stereochemistry and functional groups, has been studied for its biological activity, particularly in relation to drug development and enzyme interactions.

- Molecular Formula : CHO

- Molecular Weight : Approximately 192.26 g/mol

- Structure : Contains a cyclobutane ring with a benzyloxymethyl substituent.

The compound exists in two stereoisomeric forms: cis and trans, with the cis form being of particular interest due to its distinct chemical properties that may enhance its biological interactions.

Biological Activity Overview

Cis-2-(Benzyloxymethyl)cyclobutanol has been suggested to interact with various biological systems, potentially influencing enzyme activity and cellular mechanisms. Research on related compounds indicates that cyclobutyl derivatives can engage effectively with biological targets, which may extend to cis-2-(Benzyloxymethyl)cyclobutanol as well.

- Enzyme Interaction : Similar compounds have shown the ability to fit into active sites of enzymes involved in nucleic acid metabolism, indicating that cis-2-(Benzyloxymethyl)cyclobutanol could similarly engage with these enzymes.

- Nucleoside Analog Activity : Studies on cyclobutyl nucleosides have demonstrated their potential as anti-HIV agents, where triphosphate derivatives exhibited significant activity against wild-type and mutant HIV reverse transcriptases (RT) . Although cis-2-(Benzyloxymethyl)cyclobutanol itself has not been directly tested in this context, its structural similarities suggest it may possess analogous properties.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds similar to cis-2-(Benzyloxymethyl)cyclobutanol:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cis-3-(Benzyloxymethyl)cyclobutanol | CHO | Similar structure; different stereochemistry |

| Trans-3-(Benzyloxymethyl)cyclobutanol | CHO | Geometric isomer; potential differences in reactivity |

| 5-Fluoro-1-cis-3-hydroxymethyl-cyclobutylcytosine | CHFNO | Nucleoside analogue; incorporates fluorine |

| 3-Benzyloxy-cyclobutanol | CHO | Lacks the methyl group; different functional properties |

The unique structural features of cis-2-(Benzyloxymethyl)cyclobutanol may confer distinct chemical reactivity and biological activity compared to these similar compounds.

Study on Cyclobutyl Nucleosides

In a study evaluating 2’-substituted cyclobutyl nucleosides as potential anti-HIV agents, it was found that while the nucleoside analogs were inactive against HIV-1, their triphosphate derivatives showed promising activity against wild-type and mutant HIV RTs (IC50 values ranging from 4.7 to 6.9 µM) . This suggests that modifications in the cyclobutane structure can lead to significant variations in biological activity.

Computer-Aided Drug Design

Recent advancements in computer-aided drug design have facilitated the prediction of biological activity profiles for compounds like cis-2-(Benzyloxymethyl)cyclobutanol. These methods allow researchers to estimate interactions with pharmacological targets based on structural characteristics and metabolic pathways . Such analyses are crucial for identifying potential therapeutic applications and optimizing drug efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.